molecular formula C14H14N2O2 B12738200 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid CAS No. 135922-33-7

6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

Cat. No.: B12738200
CAS No.: 135922-33-7
M. Wt: 242.27 g/mol
InChI Key: PLAKELSDTAFTPJ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is a compound that features an imidazole ring fused to a naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid typically involves the condensation of an imidazole derivative with a naphthalene carboxylic acid precursor. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the imidazole and naphthalene moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be used as starting materials[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .

Scientific Research Applications

6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic acid
  • 2-(1H-Imidazol-1-yl)ethylamine
  • 1H-Imidazol-1-ylacetic acid

Uniqueness

6-(1H-Imidazol-1-yl)-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is unique due to its fused naphthalene-imidazole structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

135922-33-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

6-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)13-3-1-2-10-8-11(4-5-12(10)13)16-7-6-15-9-16/h1-3,6-7,9,11H,4-5,8H2,(H,17,18)

InChI Key

PLAKELSDTAFTPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N3C=CN=C3)C=CC=C2C(=O)O

Origin of Product

United States

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